molecular formula C10H14BrNS B2937709 2-Bromo-4-cycloheptyl-1,3-thiazole CAS No. 1781438-95-6

2-Bromo-4-cycloheptyl-1,3-thiazole

Cat. No.: B2937709
CAS No.: 1781438-95-6
M. Wt: 260.19
InChI Key: ANYUSAJIONFAAC-UHFFFAOYSA-N
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Description

2-Bromo-4-cycloheptyl-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a cycloheptyl group at the 4-position. Thiazoles are known for their diverse biological activities and are a key structural motif in many natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cycloheptyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a cycloheptyl-substituted thioamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cycloheptyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide, thiocyanate, or amine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-4-cycloheptyl-1,3-thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cycloheptyl-1,3-thiazole is unique due to the combination of the bromine atom and the cycloheptyl group, which confer distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .

Properties

IUPAC Name

2-bromo-4-cycloheptyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYUSAJIONFAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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